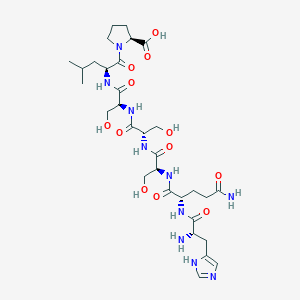![molecular formula C13H20O2S B14247944 [(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene CAS No. 331437-99-1](/img/structure/B14247944.png)
[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene is an organic compound that features a benzene ring substituted with a sulfonyl group attached to a chiral carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene typically involves the sulfonation of a benzene derivative. One common method includes the nucleophilic aromatic substitution of a benzene derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process. The final product is usually purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are commonly used.
Nucleophilic Substitution: Bases such as sodium hydroxide or potassium carbonate are used to deprotonate the nucleophile, facilitating the substitution reaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride, are commonly employed.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated benzene derivatives, nitrobenzene, and sulfonated benzene derivatives.
Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiols.
Scientific Research Applications
[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. The compound’s chiral center also allows for enantioselective interactions, which can be crucial in biological systems .
Comparison with Similar Compounds
[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene can be compared with other sulfonyl-substituted benzene derivatives:
This compound: Unique due to its chiral center and specific substitution pattern.
Benzene sulfonic acid: Lacks the chiral center and has different reactivity and applications.
Toluene sulfonyl chloride: Commonly used as a reagent in organic synthesis but lacks the chiral center present in this compound.
Properties
CAS No. |
331437-99-1 |
|---|---|
Molecular Formula |
C13H20O2S |
Molecular Weight |
240.36 g/mol |
IUPAC Name |
[(2R)-2-ethyl-3-methylbutyl]sulfonylbenzene |
InChI |
InChI=1S/C13H20O2S/c1-4-12(11(2)3)10-16(14,15)13-8-6-5-7-9-13/h5-9,11-12H,4,10H2,1-3H3/t12-/m0/s1 |
InChI Key |
XLZXBENJQBQIBU-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@@H](CS(=O)(=O)C1=CC=CC=C1)C(C)C |
Canonical SMILES |
CCC(CS(=O)(=O)C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


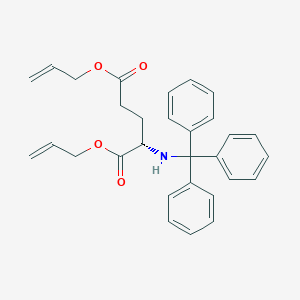
![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)
![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)
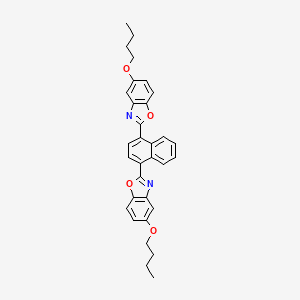
![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)
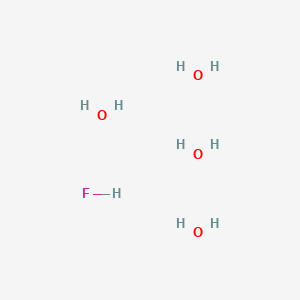
![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)
![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)
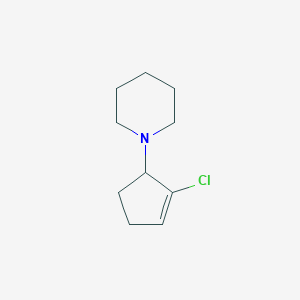
![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)
